molecular formula C14H11ClO3 B597697 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-25-9

2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B597697
CAS RN: 1215206-25-9
M. Wt: 262.689
InChI Key: UQIHUVBRQAKJHD-UHFFFAOYSA-N
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Description

“2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It has a molecular formula of C13H11ClO3 . The compound is related to 4-Methoxybiphenyl, which has a linear formula of C6H5C6H4OCH3 .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” can be deduced from its molecular formula, C13H11ClO3 . It is related to 4-Methoxybiphenyl, which has a molecular weight of 184.23 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Electrophilic Aromatic Substitution

This compound, being a substituted benzene, can undergo Electrophilic Aromatic Substitution . The methoxy group (-OCH3) is an activating group, which means it increases the reactivity of the benzene ring towards electrophilic attack . This property can be utilized in various chemical reactions, including nitration, Friedel-Crafts acylation, and sulfonation .

Catalyst for Chemical Reactions

The compound can be used as a catalyst for various chemical reactions . For instance, it can be used in amination/cyclization reactions, C-N bond-forming reactions via packed-bed microreactors, boration of aryl chlorides, arylation of oxazole, and cross-coupling reactions .

3. Synthesis of Thiophene/Phenylene Co-oligomer (TPCO) Species The compound can be used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species . These TPCO species have potential applications in lasing .

Suzuki Coupling

The compound can be used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .

Synthesis of Pyridine-based Pd(II)-complex

The compound can be used in the synthesis of novel pyridine-based Pd(II)-complexes . These complexes can be used as efficient catalysts for Suzuki coupling of aryl chlorides .

6. Synthesis of Methoxy- or Cyano-substituted Biphenyls The compound can be used in the synthesis of methoxy- or cyano-substituted biphenyls . These biphenyls can be used in various applications, including the development of new materials for organic electronics .

Safety and Hazards

The safety data sheet for Biphenyl, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2-chloro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIHUVBRQAKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681816
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1215206-25-9
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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